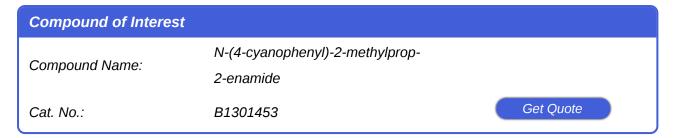


# An In-depth Technical Guide to N-(4-cyanophenyl)-2-methylprop-2-enamide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **N-(4-cyanophenyl)-2-methylprop-2-enamide**, a compound of interest in medicinal chemistry and materials science. This document details its chemical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on structurally related compounds. The information is presented to support further research and development efforts involving this molecule and its analogs.

# **Chemical Identity and Properties**

**N-(4-cyanophenyl)-2-methylprop-2-enamide**, also known by its IUPAC name N-(4-cyanophenyl)-2-methylacrylamide, is a derivative of methacrylamide featuring a 4-cyanophenyl substituent on the amide nitrogen.

Table 1: Chemical and Physical Properties



Property	Value	Source
Chemical Formula	C11H10N2O	-
Molecular Weight	186.21 g/mol	-
IUPAC Name	N-(4-cyanophenyl)-2- methylacrylamide	-
CAS Number	90617-02-0	-
Canonical SMILES	CC(=C)C(=O)NC1=CC=C(C=C1)C#N	-
Melting Point	Data not available. Structurally similar N-aryl methacrylamides exhibit a wide range of melting points.	-
Boiling Point	Data not available.	-
Solubility	Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.	-

Table 2: Spectroscopic Data (Representative for N-Aryl Methacrylamides)

While specific spectroscopic data for **N-(4-cyanophenyl)-2-methylprop-2-enamide** is not readily available in the literature, the following table provides expected characteristic peaks based on the analysis of structurally similar compounds.



Spectroscopy	Expected Peaks
<sup>1</sup> H NMR	Signals corresponding to the vinyl protons of the methacryl group, the methyl protons, the aromatic protons of the cyanophenyl ring, and the amide proton.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the vinyl carbons, the methyl carbon, and the carbons of the cyanophenyl ring, including the nitrile carbon.
IR (cm <sup>-1</sup> )	Characteristic absorption bands for N-H stretching, C=O stretching (amide I), C=C stretching, and C≡N stretching.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

## **Synthesis Protocol**

A general and widely applicable method for the synthesis of N-aryl methacrylamides involves the acylation of the corresponding aniline with methacryloyl chloride. The following is a representative experimental protocol adapted for the synthesis of **N-(4-cyanophenyl)-2-methylprop-2-enamide**.

#### 2.1. Materials and Reagents

- 4-aminobenzonitrile
- Methacryloyl chloride
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution



- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

#### 2.2. Experimental Procedure

- To a solution of 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4cyanophenyl)-2-methylprop-2-enamide.
- Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

# **Potential Biological Activities and Applications**

While no specific biological studies on **N-(4-cyanophenyl)-2-methylprop-2-enamide** have been identified, the broader class of N-aryl acrylamides and compounds containing a cyano group have been investigated for various pharmacological activities.



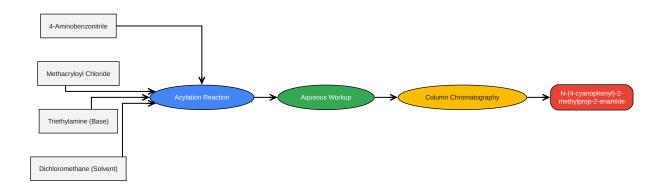
- Cytotoxic and Anticancer Activity: Several studies have demonstrated that substituted 2-cyano-N-phenylacrylamides possess significant cytotoxic effects against various cancer cell lines.[1] The combination of the reactive acrylamide moiety and the substituted aromatic ring appears to be crucial for this activity. Further investigation of N-(4-cyanophenyl)-2-methylprop-2-enamide in this context is warranted.
- Anti-inflammatory Properties: Phenylacrylamide derivatives have been explored for their antiinflammatory potential.[2] These compounds have been shown to modulate the production of
  inflammatory mediators, suggesting that N-(4-cyanophenyl)-2-methylprop-2-enamide
  could be a candidate for the development of novel anti-inflammatory agents.
- Enzyme Inhibition: The acrylamide functional group is a known Michael acceptor and can act
  as a covalent inhibitor of certain enzymes. Depending on the overall structure of the
  molecule, it could be designed to target specific enzymes involved in disease pathways.

The cyano group is a versatile functional group present in numerous approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.

## **Visualization of Synthetic Workflow**

The following diagram illustrates the general synthetic pathway for the preparation of **N-(4-cyanophenyl)-2-methylprop-2-enamide**.





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Caption: General synthesis workflow for N-(4-cyanophenyl)-2-methylprop-2-enamide.

## Conclusion

**N-(4-cyanophenyl)-2-methylprop-2-enamide** is a molecule with potential for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and a practical approach to its synthesis. The discussion of potential biological activities, based on related structures, is intended to stimulate further research into the pharmacological profile of this compound. It is recommended that future work focus on the experimental determination of its physicochemical properties, optimization of the synthetic protocol, and a thorough investigation of its biological effects.

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